![molecular formula C8H6BrNS B13144690 4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
4-Bromobenzo[b]thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzo[b]thiophen-3-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of the bromine atom and the amine group in this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophen-3-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Scientific Research Applications
4-Bromobenzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the bromine and amine groups.
4-Chlorobenzo[b]thiophen-3-amine: Similar structure with a chlorine atom instead of bromine.
4-Bromobenzo[b]thiophen-2-amine: Similar structure with the amine group at a different position.
Uniqueness: 4-Bromobenzo[b]thiophen-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-bromo-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6BrNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2 |
InChI Key |
IVBVKRVFZOAZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


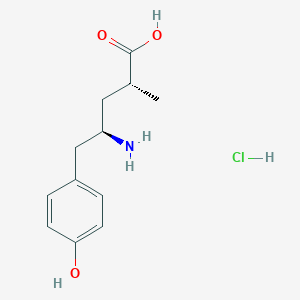
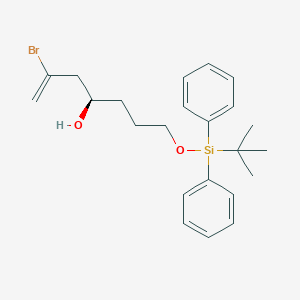
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
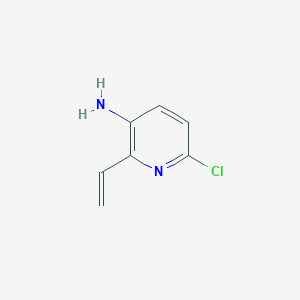

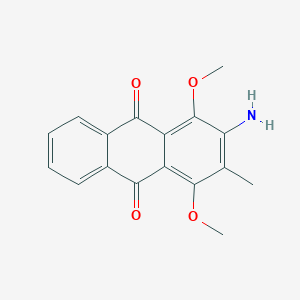
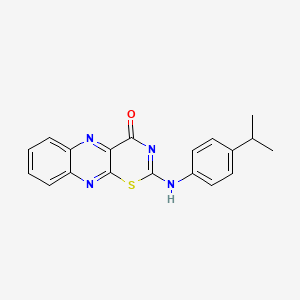

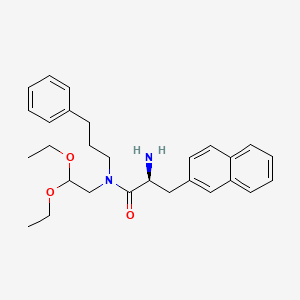
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
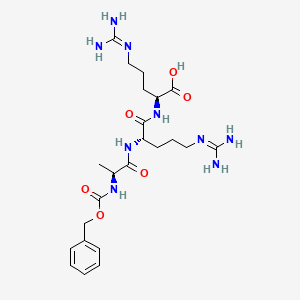
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)


